5-Phenyl-1-trityltetrazole
Overview
Description
5-Phenyl-1-trityltetrazole is a chemical compound with the molecular formula C26H20N4. It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1-trityltetrazole is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
this compound acts as an inhibitor of the angiotensin II receptor . By binding to this receptor, it prevents the action of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure.
Biochemical Pathways
The inhibition of the angiotensin II receptor by this compound impacts the renin-angiotensin system (RAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the action of angiotensin II, this compound can help to lower blood pressure and reduce fluid retention.
Pharmacokinetics
It is known that tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have good bioavailability and metabolic stability.
Result of Action
The inhibition of the angiotensin II receptor by this compound has been shown to decrease lipid levels and potassium levels in mice . This suggests that it may have potential therapeutic applications in the treatment of conditions such as hypertension, diabetes, and heart disease .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to have an inhibitive effect against copper-alloy corrosion in a NaCl 3 wt% environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
5-Phenyl-1-trityltetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole, a component of this compound, favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-trityltetrazole typically involves the reaction of phenylhydrazine with triphenylmethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate phenylhydrazine derivative, which is then cyclized to form the tetrazole ring. The reaction conditions include the use of a polar solvent, such as ethanol or methanol, and heating the reaction mixture to reflux.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-trityltetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.
Scientific Research Applications
5-Phenyl-1-trityltetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other chemical compounds.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with various biomolecules and enzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Comparison with Similar Compounds
1H-tetrazole
Triphenylmethyl chloride
Phenylhydrazine
Lithium aluminum hydride (LiAlH4)
Sodium borohydride (NaBH4)
Properties
IUPAC Name |
5-phenyl-1-trityltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-28-29-30(25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPWMFEPXVLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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